Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles, characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its diverse biological activities, including antibacterial and anticancer properties. The IUPAC name reflects its structure, which includes an ethyl ester group and a phenyl substituent on the oxadiazole ring.
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate can be sourced from various chemical suppliers and databases, such as PubChem and Sigma-Aldrich. It is synthesized through specific organic reactions involving amidoximes and carboxylic acid derivatives.
This compound is classified as an oxadiazole derivative, specifically a 1,2,4-oxadiazole. It falls under the category of organic compounds with potential pharmaceutical applications due to its bioactive properties.
The synthesis of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of amidoximes with carboxylic acid derivatives. Two prominent methods for synthesizing oxadiazoles include:
A common laboratory synthesis pathway includes:
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has a molecular formula of . Its structural representation includes:
Key structural data includes:
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions:
These reactions are typically monitored using techniques such as thin layer chromatography (TLC) to ensure proper progression and yield of desired products.
The mechanism of action for ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific enzymes and proteins within biological systems. Notably:
Research indicates that this compound can modulate cell signaling pathways (e.g., PI3K/Akt pathway), influencing processes such as apoptosis in cancer cells .
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data suggests that its reactivity profile allows it to participate in various organic transformations while maintaining stability under standard laboratory conditions .
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has been explored for several scientific applications:
This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The predominant synthetic route to ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS 37384-62-6) involves a two-step cyclocondensation between arylamidoximes and activated ethyl carboxylate derivatives. The process initiates with the nucleophilic addition of hydroxylamine to benzonitrile, forming N-hydroxybenzimidamide (benzamidoxime) under basic conditions. This intermediate subsequently undergoes O-acylation with ethyl chloroformate or diethyl oxalate, followed by thermal cyclodehydration to form the 1,2,4-oxadiazole ring [1] [4].
A representative protocol from patent literature employs reflux conditions in toluene with pyridine as an acid scavenger: Benzamidoxime (0.3g, 2.2mmol) reacts with 1.2 equivalents of benzoyl chloride and pyridine in toluene (50mL) under reflux for 6-8 hours. The process achieves an 80% isolated yield after chromatographic purification (petroleum ether/ethyl acetate) and crystallization from ethanol. Critical parameters include strict stoichiometric control (1.2 eq acylating agent) and reaction monitoring via TLC to prevent over-acylation or decomposition [1].
Catalyst selection profoundly impacts efficiency, as demonstrated in comparative studies:
Table 1: Catalyst Influence on Cyclocondensation Efficiency
Catalyst | Temperature | Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
None | Reflux | 8 | 65 | Significant byproduct formation |
Pyridine | Reflux | 6 | 80 | Optimal for aryl substrates |
Triethylamine | 80°C | 5 | 75 | Reduced thermal degradation |
TBAF | RT | 1-3 | 95 | Requires anhydrous conditions |
Tetrabutylammonium fluoride (TBAF) enables room-temperature cyclization in THF, achieving near-quantitative yields by activating the amidoxime oxygen and facilitating rapid intramolecular nucleophilic attack. However, this method demands rigorous moisture exclusion and anhydrous solvents, limiting operational simplicity [5].
Recent advances address regioselectivity challenges and reaction efficiency through innovative catalytic systems. Palladium-catalyzed coupling-cyclization cascades enable direct access to 3,5-disubstituted oxadiazoles from aryl halides and cyanoesters. For example, 4-bromostyrene undergoes oxidative addition with Pd(PPh₃)₄, followed by nitrile insertion and cyclization with ethyl cyanoacetate, yielding ethyl 5-(4-vinylphenyl)-1,2,4-oxadiazole-3-carboxylate—a versatile precursor for hydrogenation to the target compound [3].
Microwave-assisted synthesis dramatically accelerates cyclocondensation: Amidoximes and ethyl glyoxylate react within 10-30 minutes at 100-150°C under microwave irradiation, achieving 75-90% yields. This method suppresses thermal decomposition pathways observed during conventional reflux and enhances reproducibility through precise temperature control [6] [9].
Continuous-flow microreactor technology represents the cutting edge, with demonstrated 16-fold acceleration versus batch processing:
Table 2: Modern Catalytic and Engineering Approaches
Method | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|
Pd(PPh₃)₄ catalysis | K₂CO₃, DME, 80°C | 4-6 h | 61-73 | Tolerates electron-rich aryl halides |
Microwave irradiation | 150°C, solvent-free | 0.5 h | 89 | Energy-efficient, scalable |
Microfluidic reactor | THF, 200°C, 20 bar | 5 min | 94 | Enhanced heat/mass transfer |
These strategies enable late-stage functionalization of complex pharmaceuticals, exemplified by the synthesis of oxadiazole-containing antituberculosis agents via Suzuki coupling of brominated intermediates [3] [7].
Solvent polarity and protic character critically govern cyclodehydration efficiency. Non-polar aromatic solvents (toluene, xylene) facilitate high-temperature reactions (110-140°C) by promoting entropic stabilization of the transition state, but risk decomposition of sensitive intermediates. Polar aprotic solvents like DMF or DMSO enable lower temperatures (80-100°C) via substrate solubilization and transition-state polarization, though they complicate product isolation [1] [9].
Comparative optimization reveals toluene/pyridine mixtures as optimal for ethyl oxalyl chloride-mediated cyclizations, balancing boiling point (110°C) and acid-scavenging capacity. Replacing ethyl chloroformate with diethyl oxalate suppresses HCl generation, minimizing byproducts like ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate [9].
Green solvent alternatives have emerged:
Table 3: Solvent and Reagent Optimization
Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Benzoyl chloride/pyridine | Toluene | 110 | 6 | 80 | 98 |
Diethyl oxalate | Neat | 120 | 3 | 85 | 95 |
Ethyl oxalyl chloride | DCE | 70 | 1 | 78 | 90 |
CDI-activated acid | EtOAc | 80 | 2 | 92 | 99 |
Carbonyldiimidazole (CDI)-activated carboxylic acids in ethyl acetate afford superior yields (92%) and purity by avoiding corrosive chlorides and enabling mild conditions. Water-based cyclizations under reflux achieve moderate yields (35-50%) but offer environmental advantages for industrial applications [5] [9]. Recycling protocols for copper catalysts in Ullmann-type reactions (e.g., CuI/1,10-phenanthroline) demonstrate 5 consecutive runs without significant yield reduction, addressing cost and sustainability constraints in large-scale production [7].
Compounds Referenced in Synthesis
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: